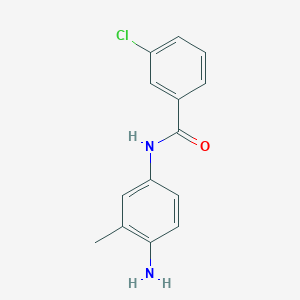![molecular formula C10H9ClN4 B1428058 2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine CAS No. 1141375-56-5](/img/structure/B1428058.png)
2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine
Overview
Description
“2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
Pyrimidinamine derivatives, including “2-chloro-N-[(pyridin-2-yl)methyl]pyrimidin-4-amine”, have been synthesized using various methods. One study reported the design and synthesis of a series of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Scientific Research Applications
Anti-Fibrosis Activity
The compound has been studied for its potential in treating fibrotic diseases. Novel derivatives of 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine have shown promising anti-fibrotic activities. These derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some showed better activity than existing drugs like Pirfenidone . This suggests potential applications in developing new anti-fibrotic therapies.
Fungicidal Properties
Research indicates that derivatives of this compound exhibit significant fungicidal properties. A study demonstrated that certain pyrimidinamine derivatives containing the pyridin-2-yl moiety had excellent activity against corn rust, a common agricultural pest . This opens up possibilities for the development of new agricultural fungicides.
Antimicrobial Activity
Pyrimidine derivatives, including those with a 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine structure, are known to possess antimicrobial properties. These compounds can be designed to target a variety of microbial infections, providing a pathway for new antimicrobial drug development .
Antiviral Applications
The pyrimidine core of 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine is associated with antiviral activity. By creating derivatives of this compound, researchers can explore treatments for viral infections, contributing to the field of antiviral medication .
Antitumor Potential
Studies have also explored the antitumor capabilities of pyrimidine derivatives. The structural features of 2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine make it a candidate for the synthesis of compounds with potential antitumor activities, which could lead to new cancer therapies .
properties
IUPAC Name |
2-chloro-N-(pyridin-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4/c11-10-13-6-4-9(15-10)14-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEFRSDXUHOABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[2-(Oxolan-2-yl)ethyl]amino}benzoic acid](/img/structure/B1427975.png)
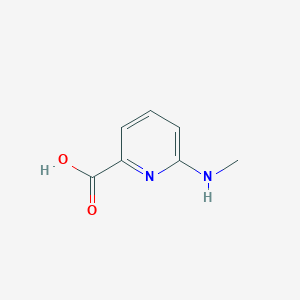
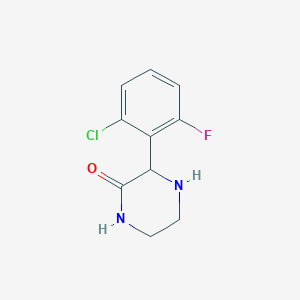

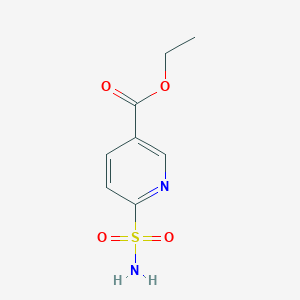
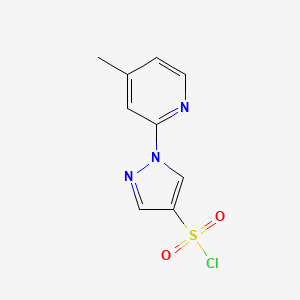
![N-{[2-(Difluoromethoxy)phenyl]methyl}cyclobutanamine](/img/structure/B1427987.png)
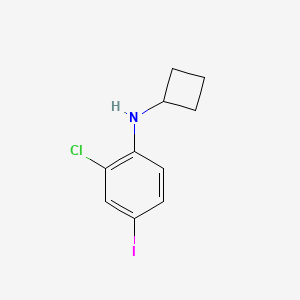
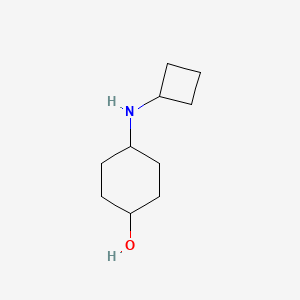
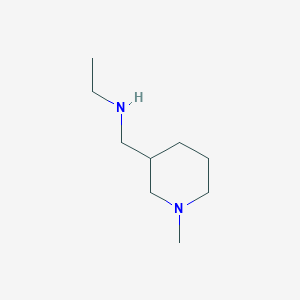
![2-[(Difluoromethyl)sulfanyl]phenol](/img/structure/B1427992.png)
![2-[(1-Methylpiperidin-4-yl)oxy]pyridin-4-amine](/img/structure/B1427994.png)
